Comparative Lipophilicity (LogP): Benzhydryl vs Phenyl Substituent Drives a 1.36-Log-Unit Increase
The target compound 3-benzhydryl-5-(chloromethyl)-1,2,4-oxadiazole displays a computed LogP of 3.51 . In contrast, the simpler 3-phenyl analog 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole exhibits a LogP of 2.15 (as the hydrochloride salt) [1]. The resulting ΔLogP of +1.36 units translates to a theoretical >10-fold increase in partition coefficient, implying significantly higher passive membrane permeability and central nervous system (CNS) bioavailability for the benzhydryl-substituted compound.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.51 |
| Comparator Or Baseline | 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride, LogP = 2.15 |
| Quantified Difference | ΔLogP = +1.36 |
| Conditions | Computational prediction (EPI Suite, ChemSrc); value for comparator from Chembase.cn. |
Why This Matters
This quantitative lipophilicity gap directly informs compound selection for projects requiring BBB penetration or target engagement in lipophilic environments, where the phenyl analog would be predictably less permeable.
- [1] Chembase.cn. 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride. CAS 1822-94-2. http://www.chembase.cn (accessed 2026-04-30). View Source
